molecular formula C8H7BrN2O B8004640 5-Bromo-6-methyl-1,3-benzoxazol-2-amine CAS No. 1820674-61-0

5-Bromo-6-methyl-1,3-benzoxazol-2-amine

Cat. No.: B8004640
CAS No.: 1820674-61-0
M. Wt: 227.06 g/mol
InChI Key: OTQOUELJDKZUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methyl-1,3-benzoxazol-2-amine (CAS: 1226067-50-0) is a brominated benzoxazole derivative with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . Its structure features a benzoxazole core substituted with a bromine atom at position 5 and a methyl group at position 4. This compound is primarily utilized in pharmaceutical and materials science research due to its heterocyclic framework, which is amenable to further functionalization. Key identifiers include the PubChem CID (75357534) and the IUPAC name 5-bromo-2-methyl-1,3-benzoxazol-7-amine. It is typically stored at room temperature as a powder .

Properties

IUPAC Name

5-bromo-6-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQOUELJDKZUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288976
Record name 2-Benzoxazolamine, 5-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820674-61-0
Record name 2-Benzoxazolamine, 5-bromo-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820674-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolamine, 5-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

PEG-SO3_33H-Catalyzed Cyclization

Procedure :
2-Amino-4-methyl-5-bromophenol (10 mmol) is reacted with formic acid (10 mmol) in chloroform using poly(ethylene glycol)-bound sulfonic acid (PEG-SO3_3H, 2.1 mmol) as a catalyst. The mixture is stirred at 50–60°C for 4–6 hours, followed by ammonia wash and recrystallization in ethanol.
Yield : 85–92%.
Mechanism : Acid-catalyzed intramolecular cyclization forms the benzoxazole ring (Scheme 1).

BF3_33·Et2_22O-Mediated Cyclization

Procedure :
2-Amino-4-methyl-5-bromophenol (0.9 mmol) is treated with N-chlorothiomorpholine-4-sulfonamide (NCTS, 1.35 mmol) in 1,4-dioxane under BF3_3·Et2_2O (1.8 mmol). The reaction is refluxed for 24–30 hours, quenched with NaHCO3_3, and purified via column chromatography.
Yield : 70–78%.
Key Advantage : Tolerates electron-withdrawing groups.

Palladium-Catalyzed Coupling and Cyclization

Suzuki-Miyaura Coupling Followed by Oxazole Formation

Procedure :
4-Bromo-5-methyl-2-nitroaniline undergoes Suzuki coupling with methylboronic acid to introduce the methyl group. Reduction of the nitro group (Fe/HCl) yields 2-amino-4-methyl-5-bromoaniline, which is cyclized with triphosgene in CH2_2Cl2_2.
Yield : 65–72%.
Challenges : Requires precise control over coupling regioselectivity.

Oxidative Cyclization Using DDQ

Procedure :
2-Amino-4-methyl-5-bromophenol (1.0 mmol) and benzaldehyde (1.3 mmol) are stirred in 5 wt% Triton X-100 at room temperature. DDQ (1.2 mmol) is added, and the mixture is concentrated and purified via silica gel chromatography.
Yield : 68–75%.
Mechanism : DDQ facilitates oxidative dehydrogenation to form the benzoxazole core.

Smiles Rearrangement with Bromoalkylamines

Procedure :
2-Amino-4-methyl-5-bromophenol (0.6 mmol) reacts with 3-bromopropylamine HBr (1.2 mmol) in DMF at 70°C for 2 hours. The intermediate undergoes Smiles rearrangement under Et3_3N to yield the target compound.
Yield : 60–67%.
Advantage : Avoids harsh acidic conditions.

Two-Step Synthesis via Phenylurea Intermediate

Procedure :
4-Bromo-5-methylaniline (10 mmol) is converted to phenylurea using potassium cyanate (10 mmol) in HCl. Cyclization with PEG-SO3_3H (2.1 mmol) in chloroform at 80–90°C for 6–7 hours yields the product.
Yield : 89–95%.
Key Step : Urea formation precedes acid-catalyzed cyclization.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Advantages
PEG-SO3_3H CyclizationPEG-SO3_3H50–60°C85–92%High yield, recyclable catalyst
BF3_3·Et2_2OBF3_3·Et2_2OReflux70–78%Broad functional group tolerance
Suzuki-CyclizationPdCl2_2(dppf)100°C65–72%Introduces methyl via coupling
DDQ OxidativeDDQRT68–75%Mild conditions, no metal catalysts
Smiles RearrangementEt3_3N70°C60–67%Avoids strong acids

Mechanistic Insights

  • Acid-Catalyzed Cyclization : Protonation of the carbonyl group in formic acid facilitates nucleophilic attack by the amine, leading to ring closure.

  • DDQ-Mediated Oxidation : Single-electron transfer from the amine to DDQ generates a radical intermediate, which undergoes dehydrogenation to form the aromatic oxazole ring .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) at 60-80°C.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0-25°C.

Major Products

    Substitution: Formation of 5-substituted-6-methyl-1,3-benzoxazol-2-amines.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 5-bromo-6-methyl-1,3-benzoxazoline.

Scientific Research Applications

5-Bromo-6-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methyl groups enhance its binding affinity and specificity, making it a potent compound in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

Table 1: Substituent Effects on Benzoxazole and Benzothiazole Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-6-methyl-1,3-benzoxazol-2-amine Benzoxazole Br (C5), CH₃ (C6) C₈H₇BrN₂O 227.06 Pharmaceutical intermediates
6-Bromo-1,3-benzothiazol-2-amine Benzothiazole Br (C6) C₇H₅BrN₂S 229.10 Crystal engineering (N–H···Br bonds)
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Benzoxazole Cl (C5), NO₂ (C6) C₇H₄ClN₃O₃ 227.57 High reactivity (electron-withdrawing NO₂)
5-Bromo-6-chloro-1,3-benzoxazol-2-amine Benzoxazole Br (C5), Cl (C6) C₇H₄BrClN₂O 247.48 Dual halogen effects (steric/electronic)

Key Observations :

  • Benzoxazole vs. Benzothiazole : Replacing oxygen with sulfur (benzothiazole) increases molecular weight and alters hydrogen-bonding capabilities. For example, 6-bromo-1,3-benzothiazol-2-amine forms 1D chains via N–H···Br interactions , whereas benzoxazoles may exhibit weaker hydrogen bonds due to smaller electronegativity differences.
  • The nitro group (NO₂) in 5-chloro-6-nitro derivatives introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions .

Key Observations :

  • Bromination Strategies : Bromine is commonly used for halogenation, as seen in the synthesis of 5-chloro-6-substituted benzothiazoles . For the target compound, bromination likely occurs before or during cyclization.
  • Green Chemistry : Iodine-mediated cyclodesulfurization (used for N-phenyl derivatives) offers a less toxic alternative to traditional reagents like HgO or hypervalent iodine compounds .

Key Observations :

  • Toxicity: Brominated benzoxazoles (e.g., H302: harmful if swallowed) require stringent handling protocols.
  • Environmental Impact: Limited ecotoxicological data exist for these compounds, emphasizing the need for precautionary disposal methods (e.g., incineration with sand) .

Q & A

Q. Experimental Design :

  • Compare MIC values against E. coli and S. aureus for derivatives with/without substituents.
  • Use molecular docking (AutoDock Vina) to assess binding affinity to DNA gyrase (PDB: 1KZN), where bromo groups may form halogen bonds with Arg76 .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
If antimicrobial assays show inconsistent results:

Dose-Response Curves : Test a wider concentration range (0.1–100 µM) to identify true IC₅₀ values.

Cytotoxicity Assays : Use MTT tests on mammalian cells (e.g., HEK293) to rule off-target effects.

Resistance Profiling : Check for efflux pump activity (e.g., using P. aeruginosa ΔmexB strain).

Synchrotron Crystallography : Resolve target-ligand interactions at <1.5 Å resolution to validate binding modes .

Advanced: What computational methods predict its reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311++G(d,p) to map electrostatic potential surfaces. The bromine atom at C5 shows high σ-hole potential, favoring SNAr reactions with amines .
  • Kinetic Studies : Monitor substitution rates (e.g., with piperidine in DMSO at 80°C) via HPLC.
  • In Silico Reactivity : Use Schrödinger’s Jaguar to calculate Fukui indices, identifying C5 as the most electrophilic site .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

  • Ethanol/Water Mixtures : Achieve high-purity crystals (mp 128–133°C) via slow evaporation .
  • Dichloromethane/Hexane : For rapid precipitation when solubility is temperature-dependent.

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., -OH at C4) while retaining bromo/methyl substituents.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for CYP450-mediated degradation.
  • ProDrug Strategies : Acetylate the amine group to enhance oral bioavailability, with in situ hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.